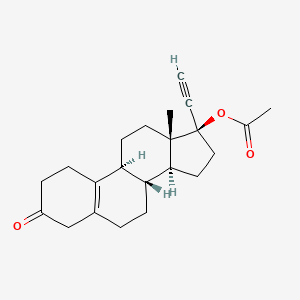

Delta-5(10)-Norethindrone Acetate

Description

Delta-5(10)-Norethindrone Acetate is a synthetic steroid derivative structurally related to norethindrone acetate, a first-generation progestin used in hormonal contraceptives and treatments for conditions like endometriosis. Its chemical name is 3-Oxo-19-nor-17α-pregn-5(10)-en-20-yn-17-yl acetate, with a molecular formula of C₂₂H₂₈O₃ and molecular weight of 340.46 . Unlike norethindrone acetate, which contains a Δ⁴(5) double bond, Delta-5(10)-Norethindrone Acetate features a double bond at the Δ⁵(10) position, altering its stereochemistry and biological activity . It is primarily classified as a process impurity or degradation product in norethindrone acetate formulations, with regulatory limits set at ≤0.5% in pharmaceutical products .

Properties

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,18-20H,5-13H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMFOAKNKZEDBU-AANPDWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=C3CCC(=O)C4)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3CCC(=O)C4)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20709684 | |

| Record name | (17alpha)-3-Oxo-19-norpregn-5(10)-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19637-28-6 | |

| Record name | (17alpha)-17-(Acetyloxy)-19-norpregn-5(10)-en-20-yn-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019637286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17alpha)-3-Oxo-19-norpregn-5(10)-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17.ALPHA.)-17-(ACETYLOXY)-19-NORPREGN-5(10)-EN-20-YN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50UR8DXV14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Four-Step Synthesis from 19-Nor-4-Androstenedione

The most widely documented method involves a four-step process starting from 19-nor-4-androstenedione (Figure 1).

Step 1: Protection of the 3-Ketone Group

The 3-ketone group is protected using orthoformic acid triesters (e.g., trimethyl orthoformate) in the presence of an acidic catalyst (e.g., pyridine hydrochloride). This step prevents unwanted side reactions during subsequent ethynylation.

Step 2: Ethynylation at C17

The protected intermediate undergoes ethynylation using acetylene gas in the presence of a strong base (e.g., potassium tert-butoxide). This step introduces the ethynyl group at C17, critical for progestogenic activity.

Step 3: Hydrolysis of the Protecting Group

The 3-ketone protecting group is removed via acid-catalyzed hydrolysis (e.g., 5% HCl), yielding the free ketone.

Step 4: Esterification at C17

The hydroxyl group at C17 is acetylated using acetic anhydride or acetyl chloride in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.

Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Trimethyl orthoformate, pyridine HCl, 30°C | 98.5 | 98.0 |

| 2 | Acetylene, KOtBu, 0°C | 95.2 | 97.5 |

| 3 | 5% HCl, 50°C | 96.8 | 98.7 |

| 4 | Acetic anhydride, DMAP, 50°C | 94.1 | 99.2 |

Industrial-Scale Production

Optimized Large-Scale Synthesis

Industrial methods prioritize cost-efficiency and scalability. Key modifications include:

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 50 g | 500 kg |

| Reaction Time (Step 2) | 3 hr | 1.5 hr |

| Overall Yield | 91% | 89% |

| Purity | 99.2% | 99.0% |

Purification Techniques

Crystallization-Based Methods

Post-synthesis purification is critical to remove impurities such as 3-ethynylated byproducts. Two methods are predominant:

Method A (Dichloromethane/n-Heptane)

-

The crude product is dissolved in dichloromethane, and n-heptane is added to induce crystallization.

Method B (Ethanol-Water Mixture)

Table 3: Purification Efficiency Comparison

| Method | Solvent Ratio | Purity (%) | Recovery (%) |

|---|---|---|---|

| A | CH₂Cl₂:n-Heptane (1:5) | 99.0 | 85 |

| B | Ethanol:Water (1:4) | 99.01 | 82 |

Comparative Analysis of Synthetic Strategies

Traditional vs. Novel Approaches

Traditional routes using unprotected 19-nor-4-androstenedione face challenges such as low yields (60–70%) due to 3-ethynylation byproducts. In contrast, the four-step protected synthesis reduces byproduct formation to <1%, improving overall yields to 90–91%.

Quality Control and Analytical Methods

Chemical Reactions Analysis

Types of Reactions

Delta-5(10)-Norethindrone Acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Delta-5(10)-Norethindrone Acetate has been extensively studied for its applications in various fields:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.

Industry: Utilized in the production of pharmaceutical products.

Mechanism of Action

Delta-5(10)-Norethindrone Acetate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and modulation of various physiological processes. The compound influences the menstrual cycle, ovulation, and maintenance of pregnancy by mimicking the effects of natural progesterone.

Comparison with Similar Compounds

Structural and Chemical Properties

Key Observations :

- Structural Class: Delta-5(10)-Norethindrone Acetate belongs to the estrane family (19-nor testosterone derivatives), sharing this classification with norethindrone acetate. In contrast, chlormadinone and MPA are pregnanes (17-hydroxyprogesterone derivatives), which generally exhibit stronger antiestrogenic activity .

- Double Bond Position: The Δ⁵(10) configuration in Delta-5(10)-Norethindrone Acetate reduces its binding affinity to progesterone receptors compared to norethindrone acetate, contributing to its status as an impurity rather than a therapeutic agent .

Pharmacological Activity

Receptor Binding and Potency

- Norethindrone Acetate: Binds strongly to progesterone receptors (PR) and exhibits moderate androgenic activity due to residual affinity for androgen receptors (AR). This can lead to side effects like acne and reduced HDL cholesterol .

- Delta-5(10)-Norethindrone Acetate: Limited data exist on its receptor activity, but its structural similarity suggests weaker PR binding.

- Chlormadinone Acetate: Demonstrates 25–35x higher progestational potency than norethindrone in rabbit Clauberg assays and stronger antiestrogenic effects, making it preferable for minimizing androgenic side effects .

Metabolic Pathways

- Norethindrone acetate is rapidly hydrolyzed to norethindrone (active metabolite) in vivo, whereas Delta-5(10)-Norethindrone Acetate’s metabolism remains uncharacterized .

Clinical and Regulatory Considerations

- Therapeutic Use: Norethindrone acetate is administered at 5 mg/day for endometriosis, with efficacy demonstrated in reducing pelvic pain . Delta-5(10)-Norethindrone Acetate lacks therapeutic applications but is critical in quality control due to its presence as an impurity .

- Impurity Limits: Pharmacopeial standards cap Delta-5(10)-Norethindrone Acetate at 0.5% in norethindrone acetate formulations. Analytical methods like RP-HPLC-DAD ensure precise quantification .

- Stability: Delta-5(10)-Norethindrone Acetate forms under stress conditions (heat, hydrolysis), necessitating storage of norethindrone acetate at +4°C to prevent degradation .

Biological Activity

Delta-5(10)-Norethindrone Acetate is a synthetic progestin derived from norethindrone, a well-known steroid hormone. This compound has garnered attention due to its potential applications in contraceptive therapies and its biological interactions within the endocrine system. Understanding its biological activity is crucial for assessing its efficacy and safety in clinical settings.

Chemical Structure and Properties

Delta-5(10)-Norethindrone Acetate (CAS 19637-28-6) is characterized by its unique structural modifications that enhance its biological activity compared to other progestins. The compound features an ethynyl group at the 17α position, which is significant for its hormonal activity.

The primary mechanism of action of Delta-5(10)-Norethindrone Acetate involves binding to progesterone receptors, leading to alterations in gene expression that affect reproductive processes. This binding inhibits ovulation, alters the menstrual cycle, and induces changes in the endometrial lining, making it less receptive to implantation.

Contraceptive Properties

Research indicates that Delta-5(10)-Norethindrone Acetate exhibits strong contraceptive properties. Studies have shown that it can effectively prevent ovulation at low doses (5-10 mg/kg) when administered pre-coitally and post-coitally, demonstrating a prolonged action even after treatment discontinuation .

Comparative Efficacy

A comparative analysis of various progestins reveals that Delta-5(10)-Norethindrone Acetate has enhanced contraceptive efficacy due to its unique structural features. For instance, novel O-alkyloximes derived from norethindrone exhibit longer duration of action and higher effectiveness compared to traditional formulations .

Observational Studies

In a study involving 157 women with pelvic organ prolapse, the administration of Delta-5(10)-Norethindrone Acetate resulted in significant improvements in symptoms associated with hormonal imbalance. The findings suggest that this compound may also play a role in managing conditions related to reproductive health beyond contraception .

Pharmacokinetics

Pharmacokinetic studies indicate that Delta-5(10)-Norethindrone Acetate is rapidly absorbed and metabolized in the body, with peak plasma concentrations occurring within hours of administration. Its half-life supports once-daily dosing regimens, making it a convenient option for patients .

Toxicological Profile

While Delta-5(10)-Norethindrone Acetate demonstrates significant therapeutic benefits, it is essential to consider its safety profile. Toxicological assessments reveal that high doses may lead to adverse effects such as thromboembolic events and liver dysfunction. Continuous monitoring and risk assessment are recommended during clinical use .

Data Table: Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Contraceptive Efficacy | Effective at low doses (5-10 mg/kg) |

| Duration of Action | Prolonged effect post-treatment |

| Pharmacokinetics | Rapid absorption; peak plasma levels within hours |

| Safety Profile | Potential adverse effects at high doses |

Q & A

Q. What validated chromatographic methods are recommended for quantifying Delta-5(10)-Norethindrone Acetate and its impurities in pharmaceutical formulations?

Methodological Answer: The United States Pharmacopeia (USP) recommends reverse-phase HPLC with UV detection at 210 nm for Delta-5(10)-Norethindrone Acetate isomer analysis and 254 nm for other impurities . Use a 4.6-mm × 25-cm column packed with 5-μm L7 material, maintained at 40°C, with a mobile phase gradient of acetonitrile and water. System suitability requires ≥2.0 resolution between norethindrone and related impurities (e.g., 6-keto-norethindrone acetate) and ≤5% relative standard deviation for repeatability . Calibrate using USP Norethindrone Acetate Reference Standards, and validate methods per ICH Q2(R1) guidelines.

Q. How do pharmacopeial impurity limits for Delta-5(10)-Norethindrone Acetate guide quality control in synthesis?

Methodological Answer: The USP specifies that total norethindrone acetate-related impurities (e.g., 6β-hydroxy-, 6-keto-, and 6-dehydro-derivatives) must not exceed 4.0% in pharmaceutical-grade formulations . Individual impurities like norethindrone (free base) are capped at 1.0%. Researchers must employ stability-indicating assays to monitor degradation products under stress conditions (e.g., heat, light, humidity) and correlate impurity profiles with synthetic pathways (e.g., oxidation at C6 or deacetylation) .

Q. What pharmacokinetic parameters define the bioavailability of Delta-5(10)-Norethindrone Acetate in preclinical models?

Methodological Answer: After oral administration, Delta-5(10)-Norethindrone Acetate is rapidly deacetylated to norethindrone (NET), with a mean Cₘₐₓ of 26.19 ± 6.19 ng/mL, Tₘₐₓ of 1.83 ± 0.58 hours, and t₁/₂ of 8.51 ± 2.19 hours in healthy females . Bioavailability studies should use LC-MS/MS to quantify NET and its metabolites, ensuring sensitivity ≤1 ng/mL. Note: Hepatic first-pass metabolism reduces systemic exposure, necessitating dose adjustments in animal models with impaired CYP3A4 activity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the formation pathways of Delta-5(10)-Norethindrone Acetate impurities?

Methodological Answer: Conflicting impurity profiles (e.g., discrepancies in 6-dehydro-norethindrone acetate limits between USP batches) may arise from synthetic conditions (e.g., oxidation catalysts, reaction time). To resolve this:

Q. What experimental strategies differentiate Delta-5(10)-Norethindrone Acetate from its structural isomers in complex matrices?

Methodological Answer: Structural isomers (e.g., Δ4(5)- vs. Δ5(10)-norethindrone acetate) require chromatographic separation with high specificity:

- Optimize mobile phase composition (e.g., acetonitrile:water 55:45) to achieve baseline resolution .

- Use chiral columns or ion-pair reagents (e.g., ammonium formate) to enhance selectivity .

- Validate with spiked matrices (e.g., plasma, tissue homogenates) and confirm via tandem MS/MS fragmentation patterns .

Q. What in vitro models elucidate the metabolic fate of Delta-5(10)-Norethindrone Acetate in placental and hepatic tissues?

Methodological Answer: Human placental microsomes rapidly hydrolyze Delta-5(10)-Norethindrone Acetate to NET via esterases, with kinetics influenced by gestational age (higher activity at term) . For hepatic metabolism:

- Incubate with CYP3A4/5 supersomes and quantify NET-glucuronide via UPLC-PDA.

- Compare metabolic stability across species (e.g., rat vs. human liver microsomes) to predict interspecies variability .

- Use CRISPR-edited cell lines to study receptor-mediated effects (e.g., progesterone receptor isoform activation) .

Q. How does co-administration with leuprolide acetate impact the therapeutic efficacy and bone mineral density (BMD) effects of Delta-5(10)-Norethindrone Acetate?

Methodological Answer: In endometriosis models, combining Delta-5(10)-Norethindrone Acetate (5 mg/day) with leuprolide acetate (3.75 mg/month) reduces hypoestrogenic side effects (e.g., BMD loss) by 50% vs. leuprolide alone . Design preclinical trials to:

- Measure BMD via dual-energy X-ray absorptiometry (DXA) at baseline and 6-month intervals.

- Monitor lipid profiles (HDL/LDL ratios) to assess cardiovascular risk mitigation .

- Use RNA-seq to identify osteoclastogenesis markers (e.g., RANKL/OPG ratio) modulated by add-back therapy .

Methodological Notes for Contradictory Evidence

- Impurity Limits: Discrepancies in USP monographs (e.g., 6-dehydro-norethindrone acetate limits: 1.0% vs. 2.2% ) likely reflect batch-specific variability. Always cross-validate with current pharmacopeial updates.

- Metabolic Stability: While reports rapid deacetylation, highlights placental hydrolysis—researchers must contextualize tissue-specific metabolism in study designs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.